3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-5-9(6(2)16-13-5)10(15)12-7-3-8(14)11-4-7/h7H,3-4H2,1-2H3,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUOCESFUNNBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₇H₁₉N₃O₃. Its structure includes:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Pyrrolidine moiety : A five-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
- Dimethyl groups : Enhancing lipophilicity and potentially affecting the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazole Ring : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Pyrrolidine Moiety : This involves the reaction of the oxazole intermediate with a suitable pyrrolidine derivative.
- Final Coupling Reaction : The final step usually involves coupling the oxazole-pyrrolidine intermediate with acylating agents like acid chlorides to introduce carboxamide functionality.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing promising therapeutic potentials:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity through interactions such as hydrogen bonding and hydrophobic interactions.
- Cellular Pathway Modulation : Influencing signaling pathways related to cell survival and proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-methyl-N-(5-pyrrolidinyl)-1,2-thiazole-4-carboxamide | Thiazole ring instead of oxazole | Anticancer activity |
| N-(2-methylphenyl)-5-pyrrolidinone | Pyrrolidine core | Analgesic properties |
| 4-methyl-N-(pyrrolidinyl)-1,2-thiazole | Thiazole ring with a methyl group | Antimicrobial activity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against human neuroblastoma cells (SH-SY5Y) .
- Pharmacokinetic Profiles : Research on related compounds has shown favorable pharmacokinetic properties including good oral bioavailability and metabolic stability in vivo .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The target compound’s pyrrolidone group introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility.
Conversely, the pyrrolidone in the target compound could engage polar residues in binding sites, such as kinases or proteases.
Synthetic Accessibility :
- Compound A’s triazolopyridine scaffold requires multi-step synthesis, including cyclization and trifluoromethylation, whereas the target compound’s pyrrolidine linkage may be achieved via simpler amide coupling.
Preparation Methods
Robinson-Gabriel Cyclization
The Robinson-Gabriel method involves dehydrating α-acylaminoketones to form oxazoles. For 3,5-dimethyl substitution:
-
Substrate Preparation : React 3,5-dimethyl-α-acetamidoketone with hydroxylamine to form an oxime.
-
Cyclization : Treat with concentrated sulfuric acid or polyphosphoric acid (PPA) at 80–100°C, inducing dehydration and cyclization.
Example :
This method offers moderate yields (50–70%) but requires stringent control over dehydration conditions to avoid side reactions.
Triflylpyridinium-Mediated Oxazole Formation
A recent advance employs triflylpyridinium (DMAP-Tf) to activate carboxylic acids for oxazole synthesis:
-
Activation : React 4-methylpent-2-enoic acid with DMAP-Tf in dichloromethane (DCM) to form an acylpyridinium intermediate.
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Cycloaddition : Introduce methyl isocyanoacetate, triggering a [3+2] cycloaddition to yield 3,5-dimethyl-1,2-oxazole-4-carboxylate.
-
Hydrolysis : Convert the ester to the carboxylic acid using aqueous HCl.
Reaction Conditions :
Synthesis of 5-Oxopyrrolidin-3-Amine
Gabriel Synthesis from Pyrrolidinone
-
Substrate : 5-Oxopyrrolidine-3-carboxylic acid (synthesized via itaconic acid and aniline condensation).
-
Amide Formation : React with thionyl chloride (SOCl₂) to form the acyl chloride, then treat with ammonium hydroxide.
-
Hofmann Rearrangement : Treat the amide with bromine in basic conditions (NaOH, H₂O) to generate the primary amine.
Example :
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
-
Activation : Treat 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
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Coupling : Add 5-oxopyrrolidin-3-amine and stir at room temperature for 12–24 hours.
Reaction Conditions :
Mixed Anhydride Method
-
Anhydride Formation : React the oxazole carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.
Advantages : Avoids racemization and suits sterically hindered substrates.
Alternative One-Pot Approaches
Tandem Cyclization-Coupling
A scalable method combines oxazole synthesis and amidation in a single vessel:
-
Oxazole Formation : As described in Section 2.2.
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In Situ Aminolysis : After cyclization, add 5-oxopyrrolidin-3-amine directly to the reaction mixture.
Characterization and Optimization
Spectral Data Validation
Yield Optimization
-
Solvent Screening : DCM outperforms THF and acetonitrile in coupling reactions.
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Catalyst Loading : 1.3 equiv DMAP-Tf maximizes oxazole yield.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling the oxazole core with the pyrrolidinone moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen .
- Temperature control : Maintain 0–25°C during coupling to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Optimization : Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) and reduce trial-and-error approaches .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm; ¹³C NMR for oxazole carbons at δ 150–160 ppm) .
- HPLC-MS : Quantify purity (>98%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 280.1) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability studies : Incubate at 25°C/60% RH for 48h, monitor degradation via HPLC. Adjust storage to −20°C under argon if instability is observed .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) based on the oxazole-pyrrolidinone scaffold .
- QSAR modeling : Train models on bioactivity data of analogs to prioritize substituents (e.g., electron-withdrawing groups on the oxazole ring) .
- Reaction path simulations : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel derivatives .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay validation : Cross-reference results with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
- Meta-analysis : Aggregate data from published analogs to identify trends (e.g., correlation between logP and cytotoxicity) .
- Error source identification : Check for assay interference (e.g., compound aggregation in cell-based assays via dynamic light scattering) .
Q. How can researchers integrate machine learning into reaction optimization for scaled-up synthesis?
- Methodological Answer :
- Data-driven optimization : Train ML models on historical reaction data (yield, solvent, catalyst) to predict optimal conditions .
- Automated feedback loops : Use robotic platforms coupled with real-time HPLC monitoring to iteratively refine conditions .
Key Considerations for Experimental Design
- Safety protocols : Adhere to chemical hygiene plans for handling reactive intermediates (e.g., sodium hydride in DMF) .
- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) using electronic lab notebooks .
- Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to aid community-wide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
